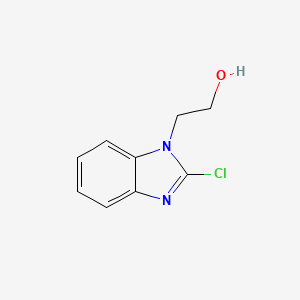

2-(2-Chloro-benzoimidazol-1-yl)-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Vibrational and Quantum Chemical Studies

- Structure and Vibrational Studies: The conformational analysis and quantum chemical calculations of similar compounds (±1-(1H-Benzoimidazol-2-YL) Ethanol) reveal insights into their geometric structure, infrared intensities, UV-VIS spectrum, HOMO-LUMO energies, and NMR chemical shifts. These studies, conducted using the density functional method (DFT/B3LYP), aid in understanding the vibrational characteristics of such compounds (Oturak et al., 2015).

Synthesis and Spectral Properties

- Synthesis and Spectral Analysis: Research on similar benzimidazole derivatives, such as 3-(benzoimidazol-2-yl)-2-phenylimino-2H-chromenes, provides valuable information on the synthesis process, acid-base properties, and spectral characteristics of these compounds. Understanding these properties is crucial for applications in various scientific fields (Karasev et al., 2002).

Structural and Magnetic Properties

- Ligand-Induced Structural Diversification: Studies on related compounds, such as 1-(1H-benzoimidazol-2-yl)-ethanol, have shown how the position and steric hindrance of substituents can influence the final structure of metal-organic assemblies. This research is essential for understanding the formation of mononuclear and tetranuclear compounds with varying magnetic properties (Yang et al., 2014).

Biological and Antimicrobial Applications

- Antimicrobial Activity: Research on compounds containing the benzimidazole moiety, such as 4-(5-benzoyl-benzoimidazol-2) moieties integrated into amino acids and sulfamoyl derivatives, has demonstrated significant antimicrobial activities against various bacterial and fungal strains. This highlights the potential of benzimidazole derivatives in developing new antimicrobial agents (El-Meguid, 2014).

Synthesis and Fluorescence Characteristics

- Synthesis and Spectral Characterization: The synthesis and characterization of bis-benzimidazoles and their metal complexes have been explored. This research contributes to understanding how these compounds behave as ligands, their fluorescence characteristics, and their potential applications in fields like photophysics and materials science (Tavman et al., 2018).

Solubilization and Enzymatic Inhibition Studies

- Benzimidazole Derivatives and Metal Complexes: A study focusing on the synthesis of benzimidazole derivatives and their complexes with transition metals investigated their antioxidant potential and inhibitory activities, including enzyme inhibition. Such research is significant for understanding the biological and chemical properties of benzimidazole-based compounds (Taj et al., 2020).

Green Synthesis and Anti-Malarial Activity

- Novel Thiosemicarbazone Derivatives: The green synthesis of thiosemicarbazone derivatives with benzimidazole moieties and their evaluation for anti-malarial properties represent an important contribution to developing new therapeutic agents for malaria (Divatia et al., 2014).

Safety and Hazards

properties

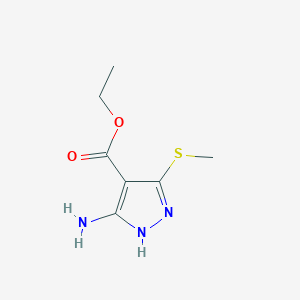

IUPAC Name |

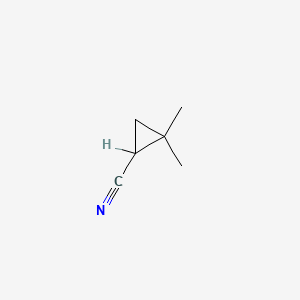

2-(2-chlorobenzimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13/h1-4,13H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXRGDWCSOGFTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360205 |

Source

|

| Record name | 2-(2-Chloro-benzoimidazol-1-yl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40019-65-6 |

Source

|

| Record name | 2-(2-Chloro-benzoimidazol-1-yl)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(3,5-Dimethylphenyl)sulfamoyl]anilino]-4-oxobutanoic acid](/img/structure/B1362734.png)